molecular formula C7H12ClN3O B6254008 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 2624139-14-4

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6254008
CAS No.: 2624139-14-4
M. Wt: 189.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with a suitable carboxylic acid derivative. For instance, cyclopropylcarboxylic acid can react with an amidoxime under dehydrating conditions to form the oxadiazole ring.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced by reacting the oxadiazole intermediate with ethylamine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the oxadiazole ring to form different amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound can be used as a tool to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: Its properties make it a candidate for the development of new materials, such as polymers and coatings with specific functionalities.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The ethanamine group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 1-(5-(2-Thienyl)-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

2624139-14-4

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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